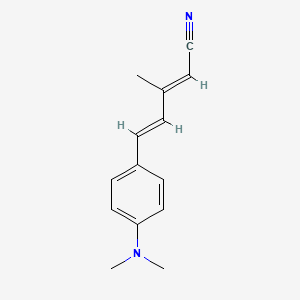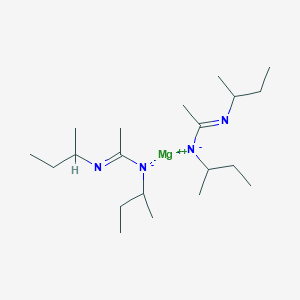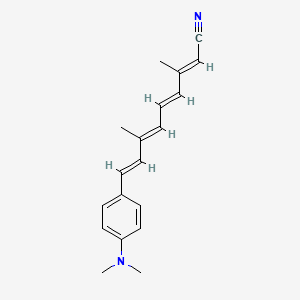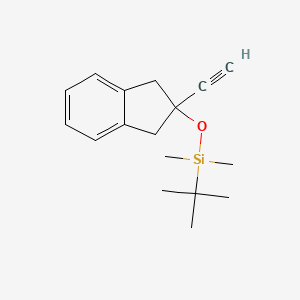
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile, commonly referred to as 5-(4-DAP), is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid, soluble in organic solvents and largely used as a precursor for the synthesis of biologically active compounds. 5-(4-DAP) has been widely studied for its potential applications in the synthesis of biologically active compounds and for its mechanism of action.
Applications De Recherche Scientifique
5-(4-DAP) has been widely studied for its potential applications in the synthesis of biologically active compounds. It has been used as a starting material for the synthesis of various compounds such as 5-fluorouracil, 5-fluorocytosine, and 5-aminolevulinic acid. It has also been used in the synthesis of various pharmaceuticals and for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(4-DAP) is still not fully understood. However, it is believed that the reaction of the nitrile group with the amine group of 4-dimethylaminophenylacetonitrile forms a nitrile–amine complex. This complex then undergoes a nucleophilic addition reaction with the 3-methylpenta-2,4-dienenitrile, resulting in the formation of 5-(4-DAP).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-DAP) are not fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to have some anti-inflammatory and anti-oxidant properties. Additionally, it has been reported to have some anti-tumor and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(4-DAP) is its availability and ease of synthesis. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, the reaction of the nitrile group with the amine group of 4-dimethylaminophenylacetonitrile requires a base catalyst such as sodium hydroxide, which can be hazardous if not handled properly. Additionally, the reaction requires an inert atmosphere, such as nitrogen or argon, which can be difficult to achieve in some laboratory settings.
Orientations Futures
There are many potential future directions for the study of 5-(4-DAP). One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in the synthesis of biologically active compounds and pharmaceuticals. Finally, further research could be conducted on its advantages and limitations for lab experiments, in order to make it more accessible and safe to use.
Méthodes De Synthèse
5-(4-DAP) can be synthesized from the reaction of 4-dimethylaminophenylacetonitrile and 3-methylpenta-2,4-dienenitrile in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 110-120°C. This reaction yields 5-(4-DAP) in a yield of approximately 95%.
Propriétés
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(10-11-15)4-5-13-6-8-14(9-7-13)16(2)3/h4-10H,1-3H3/b5-4+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXSLIJOKCYCQD-JOKBTEAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C=CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/C=C/C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)



![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)
